Quinolinium, 6-amino-1-methyl-4-((4-(((4-(1-methylpyridinium-4-yl)-1-piperazinyl)carbonyl)amino)phenyl)amino)-
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Overview
Description
Quinolinium, 6-amino-1-methyl-4-((4-(((4-(1-methylpyridinium-4-yl)-1-piperazinyl)carbonyl)amino)phenyl)amino)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of quinolinium and pyridinium moieties, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-amino-1-methyl-4-((4-(((4-(1-methylpyridinium-4-yl)-1-piperazinyl)carbonyl)amino)phenyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the quinolinium core, followed by the introduction of the amino and methyl groups. The final steps involve the coupling of the pyridinium and piperazinyl moieties under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 6-amino-1-methyl-4-((4-(((4-(1-methylpyridinium-4-yl)-1-piperazinyl)carbonyl)amino)phenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinium moiety to a more reduced form.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various quinolinium and pyridinium derivatives, each with unique chemical and physical properties.
Scientific Research Applications
Quinolinium, 6-amino-1-methyl-4-((4-(((4-(1-methylpyridinium-4-yl)-1-piperazinyl)carbonyl)amino)phenyl)amino)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Quinolinium, 6-amino-1-methyl-4-((4-(((4-(1-methylpyridinium-4-yl)-1-piperazinyl)carbonyl)amino)phenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Quinolinium, 6-amino-1-methyl-4-((4-(((4-(1-methylpyridinium-4-yl)amino)phenyl)ureylene)anilino)-, di-p-toluenesulfonate
- Quinolinium, 6-amino-1-methyl-4-((4-((((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)phenyl)amino)-, dibromide
Uniqueness
Quinolinium, 6-amino-1-methyl-4-((4-(((4-(1-methylpyridinium-4-yl)-1-piperazinyl)carbonyl)amino)phenyl)amino)- stands out due to its unique combination of quinolinium and pyridinium moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
88837-69-8 |
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Molecular Formula |
C27H31N7O+2 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[4-[(6-amino-1-methylquinolin-1-ium-4-yl)amino]phenyl]-4-(1-methylpyridin-1-ium-4-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C27H29N7O/c1-31-12-9-23(10-13-31)33-15-17-34(18-16-33)27(35)30-22-6-4-21(5-7-22)29-25-11-14-32(2)26-8-3-20(28)19-24(25)26/h3-14,19H,15-18,28H2,1-2H3/p+2 |
InChI Key |
LQSDXKDVEXVAMH-UHFFFAOYSA-P |
Canonical SMILES |
C[N+]1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)NC4=C5C=C(C=CC5=[N+](C=C4)C)N |
Origin of Product |
United States |
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